spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione
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Overview
Description
Spiro[1,3-benzoxazine-2,1’-cyclohexane]-4(3H)-thione is an organic compound characterized by a spirocyclic structure, where a benzoxazine ring is fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[1,3-benzoxazine-2,1’-cyclohexane]-4(3H)-thione typically involves the reaction of salicylamide with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization and thionation, to yield the desired spirocyclic product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Spiro[1,3-benzoxazine-2,1’-cyclohexane]-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
Spiro[1,3-benzoxazine-2,1’-cyclohexane]-4(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as photochromic compounds and smart materials
Mechanism of Action
The mechanism of action of spiro[1,3-benzoxazine-2,1’-cyclohexane]-4(3H)-thione involves its interaction with various molecular targets. The compound can undergo isomerization, which is triggered by external stimuli such as light, temperature, or pH changes. This property makes it useful in applications like molecular switches and sensors .
Comparison with Similar Compounds
Spiropyrans: Known for their photochromic properties and ability to switch between different isomeric forms.
Spirocyclic oxindoles: Notable for their applications in medicinal chemistry and drug development
Uniqueness: Spiro[1,3-benzoxazine-2,1’-cyclohexane]-4(3H)-thione stands out due to its unique combination of a benzoxazine ring and a cyclohexane ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
spiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c16-12-10-6-2-3-7-11(10)15-13(14-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRDOYRUYVMNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=S)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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